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molecular formula C13H18ClFN2 B8493767 1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine

1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine

Cat. No. B8493767
M. Wt: 256.74 g/mol
InChI Key: BKDWMIXCARHYKX-UHFFFAOYSA-N
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Patent
US04619929

Procedure details

26.1 g (0.166 mole) of 1-bromo-3-chloropropane and 33.6 g (0.333 mole) of triethylamine are added to 30.0 g (0.166 mole) of 1-(4-fluorophenyl)-piperazine in 50 ml of tetrahydrofuran. The reaction mixture is stirred for 16 hours at from 60° to 65° C., cooled and filtered, the solvent is stripped off under reduced pressure, and the crude product is distilled under reduced pressure from an oil pump. The product distils at 135°-145° C./0.05 mm Hg in a yield of 30.0 g (70%).
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][Cl:5].C(N(CC)CC)C.[F:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]2[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)=[CH:16][CH:15]=1>O1CCCC1>[Cl:5][CH2:4][CH2:3][CH2:2][N:23]1[CH2:22][CH2:21][N:20]([C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:19][CH:18]=2)[CH2:25][CH2:24]1

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
33.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 hours at from 60° to 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled under reduced pressure from an oil pump
CUSTOM
Type
CUSTOM
Details
The product distils at 135°-145° C./0.05 mm Hg in a yield of 30.0 g (70%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClCCCN1CCN(CC1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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